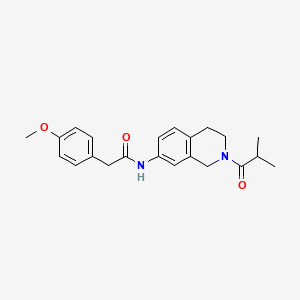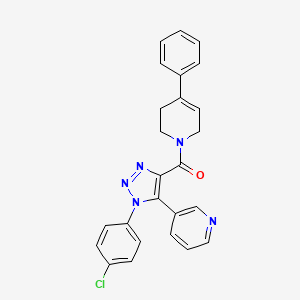
tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate, also known as TATB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TATB is a piperidine derivative that is widely used as a reference standard in analytical chemistry, pharmaceutical research, and drug discovery.
Applications De Recherche Scientifique
Synthetic Routes and Medicinal Chemistry
- Graphical Synthetic Routes of Vandetanib : This compound has been analyzed for its role in the synthesis of Vandetanib, a therapeutic agent. The study reviewed existing synthetic routes, identifying that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, through a series of chemical transformations, contributes to a higher yield and commercial value in Vandetanib's production W. Mi, 2015.
Asymmetric Synthesis and Chiral Molecules
- Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles : Although focusing on tert-butanesulfinamide, this study highlights the importance of chiral sulfinamides in the stereoselective synthesis of piperidines, suggesting a related utility for tert-Butyl 4-amino-4-(3-(trifluoromethyl)benzyl)piperidine-1-carboxylate in creating structurally diverse and therapeutically significant N-heterocycles R. Philip et al., 2020.
Environmental and Catalytic Applications
- Synthetic Phenolic Antioxidants : This review touches upon synthetic phenolic antioxidants, with a mention of compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), reflecting on the broader context of tert-butyl groups in environmental science. Although it doesn't directly relate to the exact compound, it showcases the environmental relevance of tert-butyl derivatives Runzeng Liu & S. Mabury, 2020.
Drug Degradation and Stability Studies
- LC-MS/MS Study of the Degradation Processes of Nitisinone : This research investigates the stability and degradation pathways of Nitisinone, a medical treatment for hepatorenal tyrosinemia. It identifies degradation products, demonstrating the analytical utility of similar tert-butyl compounds in understanding drug stability H. Barchańska et al., 2019.
Supramolecular Chemistry and Material Science
- Benzene-1,3,5-tricarboxamide : This review illustrates the use of benzene-1,3,5-tricarboxamide (BTA) derivatives, emphasizing the structural simplicity and supramolecular self-assembly behavior of compounds with tert-butyl groups, suggesting potential material science applications S. Cantekin et al., 2012.
Safety and Hazards
According to the safety data sheet, this compound is not classified under GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including removing the person to fresh air, rinsing the skin or eyes with water, and seeking medical advice .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(22,8-10-23)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10,12,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBTVQKKFONOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

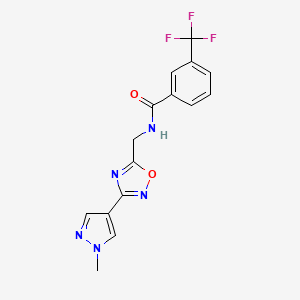
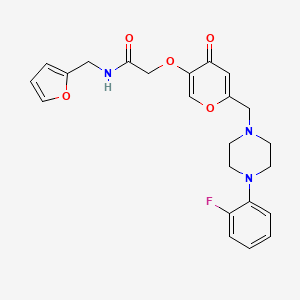
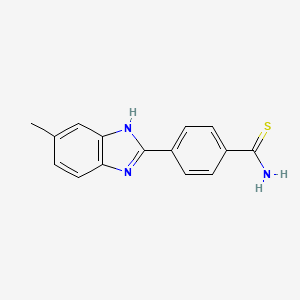
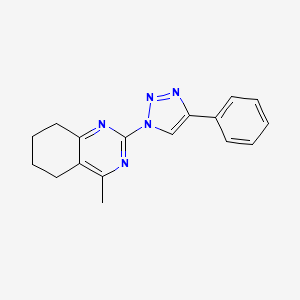
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)




![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)
